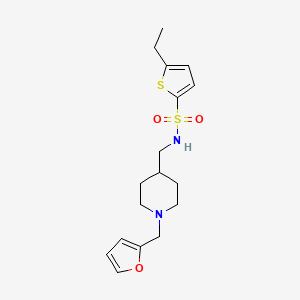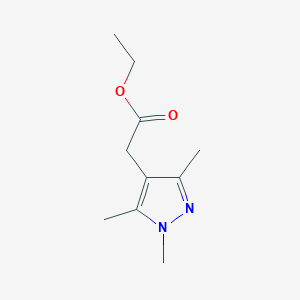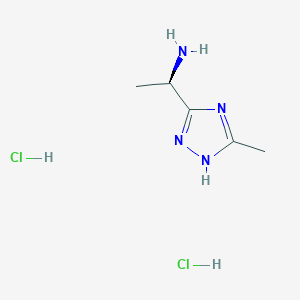![molecular formula C26H29N7O2 B2434247 (4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-18-2](/img/structure/B2434247.png)
(4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a butoxyphenyl group, a p-tolyl group, a triazolopyrimidinyl group, and a piperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of similar compounds has been carried out using computational methods .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations are needed to optimize its efficacy and minimize side effects .
Antimicrobial Activity
Studies have evaluated the compound’s antimicrobial potential against bacteria (such as Staphylococcus aureus and Escherichia coli) and fungi. Its inhibitory effects on microbial growth make it a candidate for novel antimicrobial drug development .
Analgesic and Anti-Inflammatory Effects
Preclinical studies indicate that the compound possesses analgesic properties, potentially through modulation of pain pathways. Additionally, it exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines. These findings suggest its potential in pain management and inflammatory conditions .
Antioxidant Properties
The compound’s antioxidant activity has been investigated. It scavenges free radicals and protects cells from oxidative damage. Researchers are exploring its potential in preventing oxidative stress-related diseases .
Antiviral Applications
In vitro studies have demonstrated antiviral effects against certain viruses. The compound may interfere with viral replication or entry mechanisms. Researchers are keen on exploring its use against emerging viral infections .
Enzyme Inhibition
The compound acts as an inhibitor for enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory effects have implications in various diseases, including Alzheimer’s and osteoporosis .
Anti-Lipase Activity
Researchers have investigated its potential as an anti-obesity agent by inhibiting lipase enzymes involved in fat digestion. This property could contribute to weight management strategies .
Aromatase Inhibition
Aromatase inhibitors play a crucial role in breast cancer treatment. Preliminary studies suggest that the compound may inhibit aromatase activity, making it relevant in hormone-dependent cancers .
Propiedades
IUPAC Name |
(4-butoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-3-4-17-35-22-11-7-20(8-12-22)26(34)32-15-13-31(14-16-32)24-23-25(28-18-27-24)33(30-29-23)21-9-5-19(2)6-10-21/h5-12,18H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUCMSIIGBBPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2434168.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2434171.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2434172.png)
![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2434173.png)
![Ethyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2434175.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2434177.png)

![5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2434181.png)
![cis-Tert-butyl 3A-fluoro-4-oxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B2434182.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434185.png)
![5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2434186.png)
